
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone, also known as MPMP, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It is a designer drug that has gained popularity in recent years due to its stimulating and euphoric effects. MPMP is a potent dopamine reuptake inhibitor, which means it increases the levels of dopamine in the brain, leading to feelings of pleasure and reward.
Mechanism of Action
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone acts as a dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synaptic cleft. This results in feelings of pleasure and reward, which can lead to addiction and abuse. (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone also acts as a serotonin and norepinephrine reuptake inhibitor, which may contribute to its stimulating effects.
Biochemical and Physiological Effects:
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone has been found to increase dopamine release and inhibit dopamine reuptake in the brain. This leads to increased levels of dopamine in the synaptic cleft, which can result in feelings of pleasure and reward. (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone also increases the levels of serotonin and norepinephrine in the brain, which may contribute to its stimulating effects. (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone has been found to have cardiovascular effects, including increased heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone has been used in animal studies to investigate the effects of synthetic cathinones on behavior and the brain. It has been found to be a potent dopamine reuptake inhibitor, which makes it a useful tool for studying the effects of dopamine on behavior. However, (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone has abuse potential and can lead to addiction and dependence, which limits its use in lab experiments.
Future Directions
Future research on (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone should focus on its effects on the brain and behavior. More studies are needed to investigate the long-term effects of (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone on the brain and its potential for addiction and dependence. Future research should also investigate the effects of (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone on other neurotransmitters in the brain, such as glutamate and GABA. Additionally, research should investigate the potential therapeutic uses of (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone, such as in the treatment of depression or ADHD.
Synthesis Methods
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone is synthesized by the reaction of 4-methylpropiophenone with pyrrolidine and 2-(methylamino)propiophenone. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is purified by recrystallization or column chromatography.
Scientific Research Applications
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone has been used in scientific research to study its effects on the brain and behavior. It has been found to have potent reinforcing effects, leading to its abuse potential. (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone has been used in animal studies to investigate its effects on dopamine release and reuptake in the brain. It has also been used to study the development of tolerance and dependence to synthetic cathinones.
properties
IUPAC Name |
(5-methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13-6-7-15(17-8-2-3-9-17)14(12-13)16(19)18-10-4-5-11-18/h6-7,12H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDCIYZJSIMVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone](/img/structure/B7594359.png)
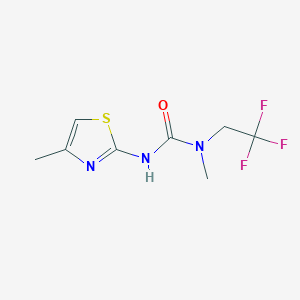
![3-[(1-Cyclopropyltetrazol-5-yl)methylsulfanyl]-1-(3-fluorophenyl)piperidin-2-one](/img/structure/B7594367.png)
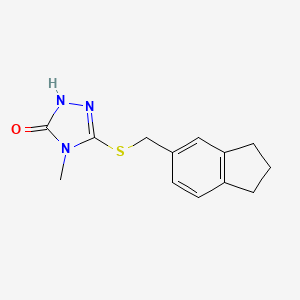
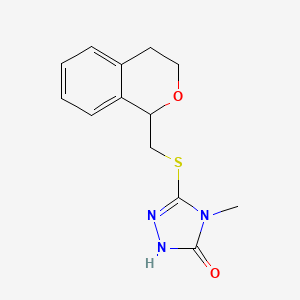
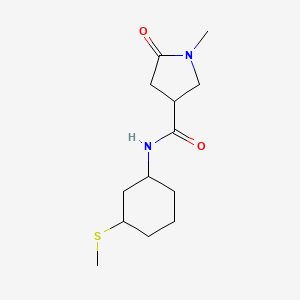
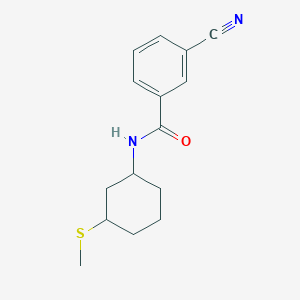
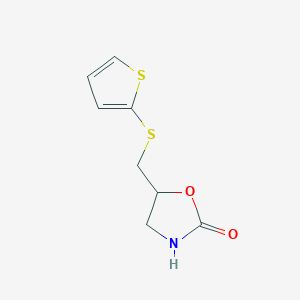
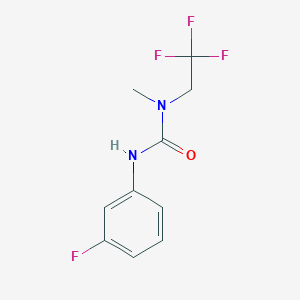
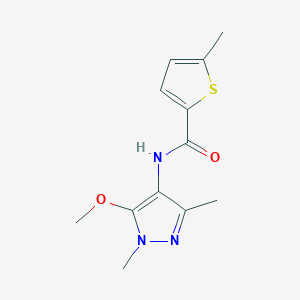


![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7594452.png)
